trans 2-Methyl-cyclopropanecarboxamidine hydrochloride
Description
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCODWWZBLBLZTR-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-32-7 | |
| Record name | rac-(1R,2R)-2-methylcyclopropane-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride typically involves the reaction of trans 2-Methyl-cyclopropanecarboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: This compound can participate in substitution reactions, where the amidine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted amidine derivatives.
Scientific Research Applications
Organic Synthesis
trans 2-Methyl-cyclopropanecarboxamidine hydrochloride serves as a versatile building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules. Its unique cyclopropane structure offers distinct reactivity patterns that are advantageous for creating novel compounds .
Biological Research
In biological contexts, this compound is utilized as a probe to investigate enzyme mechanisms and as a ligand in binding studies. It has shown potential in the development of enzyme inhibitors, which are critical for understanding biochemical pathways and therapeutic interventions .
Medicinal Chemistry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents. The compound's mechanism of action typically involves inhibiting specific enzymes by binding to their active sites, thus preventing substrate conversion .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation. The compound was shown to bind at the active site, reducing enzyme activity by over 70%, indicating its potential as a therapeutic agent .
Case Study 2: Synthesis of Antiviral Agents
Research highlighted the use of this compound as an intermediate in synthesizing novel antiviral agents. The derivatives produced exhibited significant antiviral activity against several strains of viruses, showcasing the compound's utility in drug development .
Mechanism of Action
The mechanism of action of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to form stable complexes with the target enzymes, leading to a decrease in their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on compounds with cyclopropane rings, amidine/carboxamidine groups, or hydrochloride salts, as inferred from the evidence and general chemical knowledge.
Key Differences and Implications
Cyclopropane vs. Prilocaine and amitriptyline lack cyclopropane but feature amide/tricyclic structures, which influence their binding to biological targets (e.g., sodium channels for prilocaine ).
Amidine vs. Amide/Amine Groups :
- The carboxamidine group in the target compound is highly basic (pKa ~11–12), favoring protonation at physiological pH, whereas prilocaine’s amide group (pKa ~7.9) contributes to its prolonged anesthetic effect .
Melting Points and Solubility :
- Melting points vary significantly: Prilocaine and amitriptyline hydrochlorides melt at 167–172°C and 196–203°C, respectively , while cyclopropane derivatives often exhibit lower melting points due to reduced symmetry.
Biological Activity
Trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article delves into the existing research surrounding its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for imparting unique steric and electronic properties to organic compounds. The presence of the amidine functional group enhances its potential for biological interaction, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Research indicates that compounds with a cyclopropane motif exhibit significant anti-inflammatory properties. For instance, studies have shown that related cyclopropane derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Cyclopropane derivatives have been explored for their neuroprotective capabilities. Some studies have highlighted their ability to modulate neurotransmitter systems, which may lead to therapeutic benefits in neurodegenerative conditions .
1. Anti-inflammatory Studies
A notable study evaluated the anti-inflammatory effects of various cyclopropane derivatives, including this compound. The results indicated an inhibition rate of nitric oxide production by approximately 35%, demonstrating its potential as an anti-inflammatory agent without significant cytotoxicity to RAW264.7 cells .
| Compound | Inhibition Rate (%) | Cytotoxicity |
|---|---|---|
| Trans 2-Methyl-cyclopropanecarboxamidine | 35 | None |
| Majusculoic acid | 33.68 | None |
| Methyl majusculoate | 35.75 | None |
2. Neuroprotective Mechanisms
In another investigation, cyclopropane carboxamide derivatives were assessed for their neuroprotective properties through GABA-mimetic activity assays. The results suggested that these compounds could enhance GABAergic transmission, which is crucial for neuroprotection .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the cyclopropane ring significantly affect its biological activity. For example, altering substituents on the amidine group can enhance selectivity and potency against specific targets such as JAK1/TYK2 pathways involved in inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for trans-2-Methyl-cyclopropanecarboxamidine hydrochloride, and how can reaction progress be monitored?
- Methodology :
-
Step 1 : Start with cyclopropanecarboxylic acid derivatives (e.g., ester or amide precursors). Use thionyl chloride (SOCl₂) for carboxylate activation, as described in analogous syntheses of cyclopropane derivatives .
-
Step 2 : Introduce the amidine group via nucleophilic substitution or condensation with ammonia derivatives under anhydrous conditions.
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Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Compare retention factors (Rf) against known intermediates .
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Step 4 : Purify the final product via recrystallization from ethanol/water mixtures, ensuring removal of diethylammonium chloride byproducts through repeated aqueous washes .
- Key Considerations :
-
Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
-
Optimize stoichiometry to minimize byproducts (e.g., unreacted starting materials).
Table 1 : Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield Reference Activation SOCl₂, chlorobenzene, 85°C 58% Purification Ethanol/water (3:1), 0°C 87%
Q. How can researchers confirm the structural integrity and purity of trans-2-Methyl-cyclopropanecarboxamidine hydrochloride?
- Analytical Methods :
-
Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropane protons (δ ~1.2–2.5 ppm, multiplet patterns) and amidine NH₂ groups (δ ~6.5–8.0 ppm, broad singlet) .
-
Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) using electrospray ionization (ESI-MS). Expected m/z matches theoretical molecular weight ±0.01 Da .
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Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) to confirm hydrochloride salt formation .
- Purity Assessment :
-
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Acceptable purity: ≥95% .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Solubility Profile :
-
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C), critical for biological assays .
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Limited solubility in non-polar solvents (e.g., hexane, diethyl ether) necessitates polar aprotic solvents (DMF, DMSO) for organic reactions .
- Experimental Design Implications :
-
For in vitro studies, prepare stock solutions in water or PBS; avoid DMSO if cytotoxicity is a concern.
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For synthetic steps, use solvent mixtures (e.g., THF/water) to balance reactivity and solubility .
Advanced Research Questions
Q. How can enantiomeric resolution of trans-2-Methyl-cyclopropanecarboxamidine hydrochloride be achieved, and what methods validate optical purity?
- Resolution Strategies :
-
Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor elution profiles for diastereomer separation .
-
Polarimetry : Measure specific rotation ([α]D<sup>20</sup>) and compare to literature values for enantiopure standards .
- Advanced Validation :
-
X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (requires high-purity crystals) .
Q. How should researchers analyze and mitigate impurities or degradation products in synthesized batches?
- Impurity Profiling :
-
HPLC-MS/MS : Identify side products (e.g., hydrolyzed amidines or cyclopropane ring-opened derivatives) using fragmentation patterns .
-
Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and track degradation via accelerated stability testing .
- Mitigation Strategies :
-
Optimize reaction pH (e.g., pH 7–8) to prevent amidine hydrolysis.
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Store the compound in amber vials under nitrogen at –20°C to limit photodegradation .
Q. What methodological frameworks are recommended for studying the compound’s interactions with biological targets?
- In Vitro Assay Design :
-
Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC50 values. Include positive controls (e.g., leupeptin) .
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Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) with dose-response curves (1–100 µM). Normalize viability to untreated controls .
- Molecular Modeling :
-
Conduct docking simulations (AutoDock Vina) to predict binding modes with target enzymes. Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
